molecular formula C19H18BrNO4 B14993979 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-1H-indole-2,3-dione

5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B14993979
M. Wt: 404.3 g/mol
InChI Key: KLXUFZYARFERSJ-UHFFFAOYSA-N
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Description

5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of appropriate brominated and methoxylated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This compound may exert its effects by binding to enzymes or receptors, altering their function and leading to biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione lies in its combination of brominated, methoxylated, and indole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C19H18BrNO4/c1-12-10-13(20)11-14-17(12)21(19(23)18(14)22)8-5-9-25-16-7-4-3-6-15(16)24-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3

InChI Key

KLXUFZYARFERSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CCCOC3=CC=CC=C3OC)Br

Origin of Product

United States

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